molecular formula C11H13N3OS B2412707 N'-(4-methyl-1,3-benzothiazol-2-yl)propanehydrazide CAS No. 851978-08-0

N'-(4-methyl-1,3-benzothiazol-2-yl)propanehydrazide

Cat. No.: B2412707
CAS No.: 851978-08-0
M. Wt: 235.31
InChI Key: JZKQQUPJVWPXDO-UHFFFAOYSA-N
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Description

N’-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide is a compound belonging to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, indicating that they may interact with enzymes, proteins, and other biomolecules involved in the life cycle of Mycobacterium tuberculosis .

Cellular Effects

Benzothiazole derivatives have been shown to exhibit selective cytotoxicity against tumorigenic cell lines , suggesting that they may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzothiazole derivatives have been shown to inhibit the target DprE1, a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This suggests that N’-(4-methyl-1,3-benzothiazol-2-yl)propanehydrazide may exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide typically involves the reaction of 4-methylbenzo[d]thiazol-2-amine with propionohydrazide under specific conditions. One common method includes the use of uronium-type activating systems such as TBTU/HOBt/DIPEA or phosphonic acid anhydride methods like T3P/Py. These methods facilitate the formation of amides in moderate to excellent yields without the need for phenolic group protection .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs multicomponent reactions, microwave irradiation, and molecular hybridization techniques. These methods are designed to optimize yield and reduce reaction times, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide stands out due to its unique combination of a benzothiazole ring and a propionohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and industry .

Properties

IUPAC Name

N'-(4-methyl-1,3-benzothiazol-2-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-3-9(15)13-14-11-12-10-7(2)5-4-6-8(10)16-11/h4-6H,3H2,1-2H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKQQUPJVWPXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC1=NC2=C(C=CC=C2S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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